molecular formula C13H20ClNO2 B1397299 3-[(2-Ethoxyphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219949-23-1

3-[(2-Ethoxyphenoxy)methyl]pyrrolidine hydrochloride

Cat. No. B1397299
M. Wt: 257.75 g/mol
InChI Key: XPWAAHHVZPLFRT-UHFFFAOYSA-N
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Description

“3-[(2-Ethoxyphenoxy)methyl]pyrrolidine hydrochloride” is a white to off-white crystalline powder. It is a member of the class of pyrrolidines .


Synthesis Analysis

The synthesis of pyrrolidines has been a versatile field of study for a long time due to its diverse biological and medicinal importance . The synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .


Molecular Structure Analysis

The molecular weight of “3-[(2-Ethoxyphenoxy)methyl]pyrrolidine hydrochloride” is 303.8 g/mol.


Chemical Reactions Analysis

Pyrrolidine derivatives have been found to inhibit COX-2 with IC 50 values in the range of 1–8 µM . The most potent was the compound 106, characterized by a 1- (3-chlorophenyl)-3-methyl-2-pyrazolin-5-one moiety, with an IC 50 value of 1 µM .


Physical And Chemical Properties Analysis

“3-[(2-Ethoxyphenoxy)methyl]pyrrolidine hydrochloride” has a melting point of approximately 179-180°C. It is soluble in water and ethanol, but insoluble in ether and chloroform.

Scientific Research Applications

The pyrrolidine ring, which is part of the structure of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

One specific application of pyrrolidine derivatives is in the field of anticonvulsant and antinociceptive activity . For example, new 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamides and 3-phenyl-butanamides have been synthesized and shown to have these activities .

  • Antimicrobial Activity

    • Pyrrolidine derivatives have been found to exhibit antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.
  • Antiviral Activity

    • Some pyrrolidine derivatives have shown antiviral properties . This suggests that they could be used in the development of antiviral medications.
  • Anticancer Activity

    • Pyrrolidine derivatives have also been studied for their anticancer properties . They could potentially be used in the development of new cancer treatments.
  • Anti-inflammatory Activity

    • Some pyrrolidine derivatives have demonstrated anti-inflammatory effects . This suggests potential applications in the treatment of inflammatory diseases.
  • Cholinesterase Inhibition

    • Pyrrolidine derivatives have been found to inhibit cholinesterase , an enzyme that breaks down acetylcholine in the brain. This suggests potential applications in the treatment of neurodegenerative diseases like Alzheimer’s.
  • Carbonic Anhydrase Inhibition

    • Some pyrrolidine derivatives have been found to inhibit carbonic anhydrase , an enzyme involved in maintaining pH and fluid balance in the body. This suggests potential applications in the treatment of conditions like glaucoma and epilepsy.
  • Antibacterial Activity

    • Pyrrolidine derivatives are known to have antibacterial properties . This suggests that they could be used in the development of new antibacterial drugs.
  • Antifungal Activity

    • Some pyrrolidine derivatives have demonstrated antifungal effects . This suggests potential applications in the treatment of fungal infections.
  • Antimalarial Activity

    • Pyrrolidine derivatives have been found to have antimalarial properties . This suggests potential applications in the development of antimalarial medications.
  • Antioxidant Activity

    • Some pyrrolidine derivatives have shown antioxidant effects . This suggests potential applications in the treatment of diseases related to oxidative stress.
  • Enzyme Inhibitory Effects

    • Pyrrolidine derivatives are known to have diverse enzyme inhibitory effects . This suggests potential applications in the treatment of various diseases.
  • Drug Research and Development

    • Compounds bearing pyrrolidine scaffolds continue to be utilized as intermediates in drug research and development (R&D) studies for the development of molecules that could be new drug candidates .

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen, as evidenced by the considerable number of bioactive compounds now available . The combination of different pharmacophore in a pyrrole and pyrrolidine ring system has led to more active compounds . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-[(2-ethoxyphenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-2-15-12-5-3-4-6-13(12)16-10-11-7-8-14-9-11;/h3-6,11,14H,2,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWAAHHVZPLFRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Ethoxyphenoxy)methyl]pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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